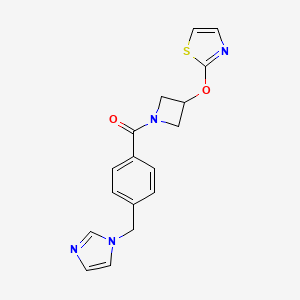

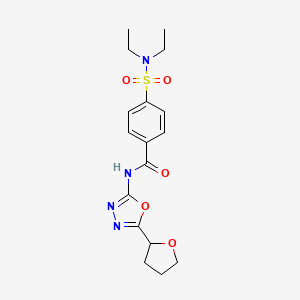

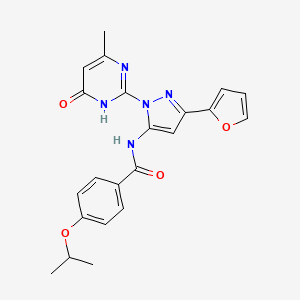

1-Morpholino-2-(5-(p-tolyl)isoxazol-3-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Morpholino-2-(5-(p-tolyl)isoxazol-3-yl)ethanone” is a compound that contains an isoxazole ring. Isoxazoles are an important class of 1,2-azoles, five-membered N,O-containing heterocycles . They possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar .Molecular Structure Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents, compounds containing a three-carbon 1,3-di-electrophilic fragment with sp - or sp2 -hybridized carbon atoms .科学的研究の応用

Organic Synthesis and Structural Characterization

Molecular Docking and Antibacterial Activity : Novel pyrazole derivatives synthesized from a series of reactions involving morpholino acetophenone have been explored for their antibacterial activity. These compounds have shown significant efficacy against Gram-positive and Gram-negative bacteria, underlining the potential of morpholino derivatives in developing new antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).

Synthesis and Antiproliferative Activity : A novel bioactive heterocycle derived from morpholino and evaluated for its antiproliferative activity indicates the role of morpholino derivatives in cancer research. This compound's structure was elucidated through various spectroscopic methods, highlighting the importance of structural characterization in medicinal chemistry (Prasad et al., 2018).

Catalytic Applications and Pharmacophore Development

Catalytic Enantioselective Synthesis : Chiral morpholinones, important in organic synthesis and as pharmacophores in medicinal chemistry, have been synthesized through a phosphoric acid-catalyzed enantioselective process. This research highlights the versatility of morpholino derivatives in synthesizing complex molecular structures (He, Wu, Wang, & Zhu, 2021).

Synthetic Methodologies for Medicinal Chemistry : Efficient synthesis methods for NK(1) receptor antagonists, such as Aprepitant, have been documented. These methodologies involve morpholino derivatives, showcasing the utility of morpholino compounds in synthesizing pharmacologically active molecules (Brands et al., 2003).

Antimicrobial and Antiviral Research

Microwave-Assisted Synthesis and Antibacterial Activity : Explorations into the microwave-assisted synthesis of Mannich bases of 4-hydroxyacetophenone using morpholine highlight a novel, environmentally friendly methodology for producing compounds with potential antimicrobial properties (Aljohani et al., 2019).

Inhibitors of HIV-1 Replication : Novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, synthesized as inhibitors of HIV-1 replication, showcase the potential of morpholino derivatives in antiviral research. These compounds demonstrate promising activity against HIV-1, opening avenues for further exploration in antiviral therapies (Che et al., 2015).

将来の方向性

Isoxazoles are of immense importance due to their wide spectrum of biological activities and therapeutic potential . It is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

特性

IUPAC Name |

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-12-2-4-13(5-3-12)15-10-14(17-21-15)11-16(19)18-6-8-20-9-7-18/h2-5,10H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVQFHCNGJJAJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2743936.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide](/img/structure/B2743937.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2743940.png)

![1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/no-structure.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile](/img/structure/B2743945.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine](/img/structure/B2743946.png)